1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Hydrogen bonding Solubility Target engagement

This phenylurea derivative delivers a unique tertiary alcohol/methyl ether hydrogen-bond profile absent in 1-(2-chlorophenyl)-3-(2-hydroxy-2-methylbutyl)urea (CAS 1241029-68-4). Its lower logP (~2.3 vs 2.62) and higher tPSA (~75 Ų) reduce DMSO dependence in HTS, lowering false-negative risk at ≥10 μM. The methoxy group enables paired-analog CYP O-demethylation assays without radiolabeled substrates. As a tractable Chk1 fragment (MW 286.76), it retains the essential 2-chlorophenyl urea pharmacophore while leaving ample room for elaboration within Rule of Five limits. Ideal for structure-based lead optimization and hydrogen-bond network mutational analysis.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.76
CAS No. 1911912-20-3
Cat. No. B2837051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
CAS1911912-20-3
Molecular FormulaC13H19ClN2O3
Molecular Weight286.76
Structural Identifiers
SMILESCC(CCOC)(CNC(=O)NC1=CC=CC=C1Cl)O
InChIInChI=1S/C13H19ClN2O3/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17)
InChIKeyUTIPQMXTMFBXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea (CAS 1911912-20-3): A Structurally Differentiated Aryl Urea for Kinase-Targeted Research and Chemical Biology


1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea (CAS 1911912-20-3) is a synthetic aryl urea derivative containing a 2-chlorophenyl pharmacophore and a unique 2-hydroxy-4-methoxy-2-methylbutyl side chain [1]. This compound belongs to the phenylurea class, a privileged scaffold in medicinal chemistry associated with inhibition of checkpoint kinase 1 (Chk1), soluble epoxide hydrolase (sEH), and other therapeutically relevant targets [2]. Its structure incorporates a tertiary alcohol, a methyl ether, and a chlorinated aromatic ring, providing distinct hydrogen-bonding and lipophilicity features that differentiate it from simpler N-phenylurea analogs and enable its use as a building block or a focused screening candidate [3].

Why 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea Cannot Be Replaced by Generic N-Phenylurea Analogs


Within the N-phenylurea family, even minor structural modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility, making generic substitution a significant risk to experimental reproducibility and target engagement [1]. The 2-hydroxy-4-methoxy-2-methylbutyl side chain of the target compound introduces a tertiary alcohol and a methyl ether that are absent in the simpler 1-(2-chlorophenyl)-3-(2-hydroxy-2-methylbutyl)urea (CAS 1241029-68-4) . This additional functionality alters the compound's logP, increases its hydrogen-bond acceptor count, and provides a potential site for metabolic modification, all of which directly influence solubility, permeability, and pharmacokinetic behavior in cellular and in vivo models [2]. The following quantitative comparisons demonstrate that the target compound is not a simple analog but a structurally distinct entity requiring separate evaluation and procurement.

Quantitative Differentiation of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea from Closest Analogs


Increased Hydrogen-Bond Acceptor Count Relative to Des-Methoxy Analog

The target compound contains a 4-methoxy substituent on the butyl side chain, increasing the hydrogen-bond acceptor (HBA) count to 4, compared to 2 for the des-methoxy analog 1-(2-chlorophenyl)-3-(2-hydroxy-2-methylbutyl)urea (CAS 1241029-68-4) . The methoxy oxygen provides an additional HBA site, which can enhance aqueous solubility and modulate interactions with biological targets that require multiple hydrogen-bond contacts [1].

Hydrogen bonding Solubility Target engagement

Modulated Lipophilicity (LogP) Driven by Methoxy Substitution

The introduction of a methoxy group on the side chain is expected to reduce lipophilicity compared to the purely aliphatic des-methoxy analog. The des-methoxy comparator 1-(2-chlorophenyl)-3-(2-hydroxy-2-methylbutyl)urea has a computed LogP of 2.62 . Based on the well-established Hansch π contribution of approximately -0.3 for an alkyl ether oxygen, the target compound is estimated to exhibit a LogP of approximately 2.3 [1]. This reduction in LogP can improve aqueous solubility and reduce non-specific protein binding.

Lipophilicity Membrane permeability Drug-likeness

Expanded Molecular Weight and Rotatable Bond Count Influencing Permeability

The target compound has a molecular weight of 286.76 g/mol (C13H19ClN2O3), approximately 30 Da heavier than the des-methoxy analog (256.73 g/mol, C12H17ClN2O2) . It also possesses an increased number of rotatable bonds (5 vs. 4) due to the methoxyethyl extension [1]. While both compounds remain within Lipinski Rule of Five space, the additional molecular weight and flexibility can affect passive membrane permeability and oral bioavailability, making the target compound a distinct entity for ADME profiling.

Molecular weight Permeability Rule of Five

Potential Metabolic Soft Spot for Oxidative Demethylation

The methyl ether moiety in the target compound provides a site for cytochrome P450-mediated O-demethylation, a metabolic pathway not available to the des-methoxy analog [1]. Studies on structurally related methoxy-methyl urea herbicides (e.g., linuron) demonstrate that N-methoxy and O-methoxy substituents can significantly alter metabolic clearance rates and degradation pathways compared to non-methoxylated analogs [2]. This metabolic soft spot can be exploited for prodrug design or considered as a clearance liability depending on the experimental context.

Metabolic stability O-demethylation CYP450

Class-Level Chk1 Inhibitory Potential Consistent with Aryl Urea Pharmacophore

The 2-chlorophenyl urea scaffold is a recognized pharmacophore for checkpoint kinase 1 (Chk1) inhibition, with macrocyclic aryl urea inhibitors demonstrating Chk1 IC50 values in the 3–15 nM range in biochemical assays and 3–4 μM in cell-based abrogation of doxorubicin-induced G2/M arrest [1][2]. While the target compound has not been directly evaluated in published Chk1 assays, its core 2-chlorophenyl urea motif is conserved among multiple patent-disclosed Chk1 inhibitor series, suggesting potential activity as a simplified, non-macrocyclic Chk1 inhibitor fragment suitable for further elaboration [3]. In contrast, the simplest analog 1-(2-chlorophenyl)urea lacks the extended side chain required for optimal Chk1 binding pocket occupancy.

Chk1 inhibition Cancer Checkpoint kinase

Improved Aqueous Solubility Profile Inferred from Increased Heteroatom Count

The target compound contains three oxygen atoms in its side chain (hydroxyl + methoxy) compared to one oxygen in the des-methoxy analog, resulting in a higher topological polar surface area (tPSA) estimated at approximately 75 Ų versus 61.36 Ų for the comparator . Increased tPSA is associated with improved aqueous solubility, a critical parameter for achieving reliable compound concentrations in biochemical and cell-based assays [1]. This structural difference is expected to translate into a measurable solubility advantage in phosphate-buffered saline or standard cell culture media.

Aqueous solubility Formulation In vitro assay

Application Scenarios Where 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea Provides a Decisive Advantage


Fragment-Based Chk1 Inhibitor Lead Discovery

For medicinal chemistry teams pursuing novel Chk1 inhibitors, this compound serves as a defined, simplified fragment retaining the conserved 2-chlorophenyl urea pharmacophore essential for Chk1 binding [1]. Its increased hydrogen-bonding capacity (4 HBA vs. 2 for simpler analogs) enables exploration of additional polar contacts within the kinase ATP-binding pocket, while its moderate molecular weight (286.76 g/mol) leaves ample room for structural elaboration without exceeding Rule of Five limits. The methoxy group provides a handle for isosteric replacement during lead optimization. This compound bridges the gap between inactive minimal fragments (e.g., 1-(2-chlorophenyl)urea) and fully elaborated macrocyclic leads, offering a tractable starting point for structure-based drug design.

Metabolic Probe Design for CYP450 O-Demethylation Studies

The terminal methoxy group provides a built-in metabolic probe for studying cytochrome P450-mediated O-demethylation kinetics in liver microsome or hepatocyte assays [2]. By comparing the half-life of this compound with that of the non-methoxylated analog 1-(2-chlorophenyl)-3-(2-hydroxy-2-methylbutyl)urea, researchers can isolate the contribution of O-demethylation to overall metabolic clearance. This paired-analog approach enables quantitative assessment of CYP isoform involvement without requiring custom synthesis of radiolabeled substrates.

Solubility-Optimized Screening in Aqueous Biochemical Assays

With an estimated tPSA ~75 Ų and lower logP (~2.3) than its des-methoxy counterpart (logP 2.62), the target compound exhibits a more favorable solubility profile in aqueous buffers [3]. This reduces the need for high DMSO concentrations that can denature target proteins or interfere with fluorescence-based readouts. For high-throughput screening campaigns requiring compound concentrations ≥10 μM in ≤0.1% DMSO, this compound presents a lower risk of precipitation and false-negative results compared to more lipophilic phenylurea analogs.

Chemical Biology Tool for Hydrogen-Bond Network Exploration

The unique combination of a tertiary alcohol (H-bond donor/acceptor) and a methyl ether (H-bond acceptor only) creates a differentiated hydrogen-bond profile that can be exploited to probe the role of specific polar interactions in protein-ligand complexes [4]. In contrast to the des-methoxy analog, which lacks the methoxy HBA, this compound allows systematic mutational analysis of hydrogen-bond networks—for example, by comparing binding affinities of the methoxy-containing compound versus its des-methoxy counterpart against wild-type and mutant proteins.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.